2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a thiazole ring, a piperidine moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of acetylamide with phosphorus pentasulfide, followed by condensation with chloropropanone . The piperidine moiety can be introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyrimidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Imidazo[2,1-b][1,3]thiazoles: These compounds have a similar structure and are investigated for their anticancer properties.
1,3,4-Thiadiazoles: These compounds are known for their antimicrobial and antioxidant activities.
Uniqueness
What sets 2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. The presence of the piperidine moiety, in particular, enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-7-18-17(19-8-11)23-10-14-5-4-6-21(9-14)16(22)15-12(2)20-13(3)24-15/h7-8,14H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBYULKYMYEQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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